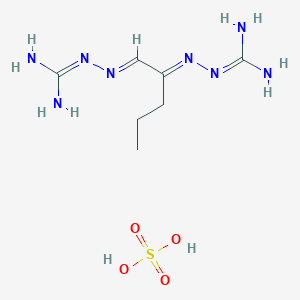
Propylglyoxal bis(guanylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylglyoxal bis(guanylhydrazone) (PGBG) is a chemical compound that belongs to the family of guanylhydrazones. It was first synthesized by researchers in the 1960s as a potential anti-tumor agent. Since then, PGBG has been extensively studied for its various biological and pharmacological properties.
Mecanismo De Acción
Propylglyoxal bis(guanylhydrazone) inhibits ODC by binding to its active site and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by Propylglyoxal bis(guanylhydrazone) has been shown to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Propylglyoxal bis(guanylhydrazone) has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the enzyme spermidine synthase, which is involved in the biosynthesis of spermidine. Spermidine is a polyamine that has been shown to have anti-aging properties. Propylglyoxal bis(guanylhydrazone) has also been shown to increase the activity of the enzyme arginase, which is involved in the metabolism of arginine. Arginine is an amino acid that is involved in various physiological processes including immune function and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has been extensively studied for its anti-tumor properties and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, Propylglyoxal bis(guanylhydrazone) has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. This limits its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of Propylglyoxal bis(guanylhydrazone). One area of research is the development of Propylglyoxal bis(guanylhydrazone) analogs that have improved pharmacokinetic properties. Another area of research is the study of Propylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents. It has been shown that Propylglyoxal bis(guanylhydrazone) can enhance the anti-tumor effects of other agents such as cisplatin and doxorubicin. Additionally, the study of Propylglyoxal bis(guanylhydrazone) in non-cancerous conditions such as wound healing and immune function is an area of future research.
Métodos De Síntesis
The synthesis of Propylglyoxal bis(guanylhydrazone) involves the reaction of propylglyoxal with guanylhydrazine. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Propylglyoxal bis(guanylhydrazone) has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines including leukemia, lymphoma, and breast cancer. Propylglyoxal bis(guanylhydrazone) works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition leads to cell death.
Propiedades
Número CAS |
100757-53-7 |
|---|---|
Nombre del producto |
Propylglyoxal bis(guanylhydrazone) |
Fórmula molecular |
C7H18N8O4S |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
Clave InChI |
NMYAGXCPASUSAK-QTXJHYQYSA-N |
SMILES isomérico |
CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
SMILES |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
SMILES canónico |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Sinónimos |
PGBG propylglyoxal bis(guanylhydrazone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




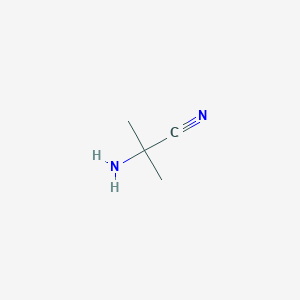
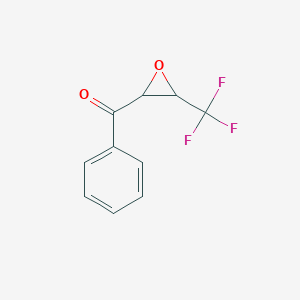
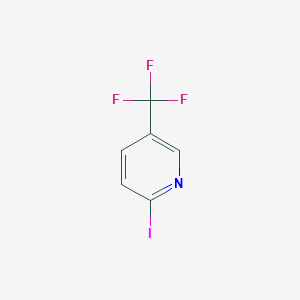
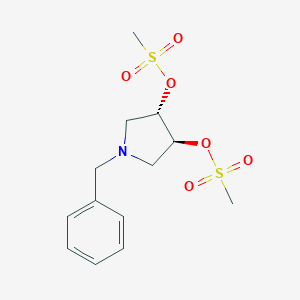
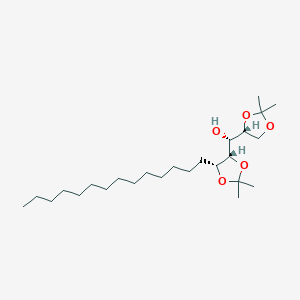

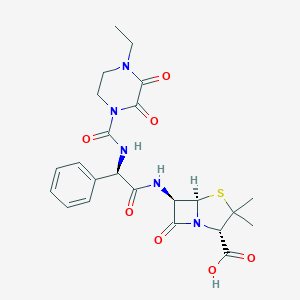
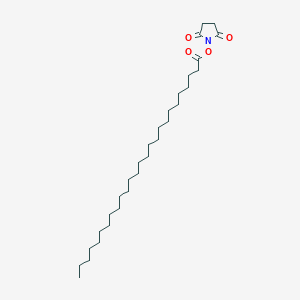
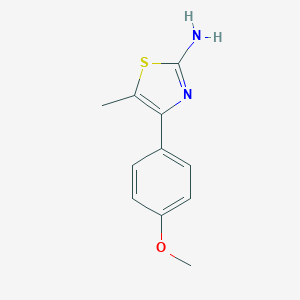
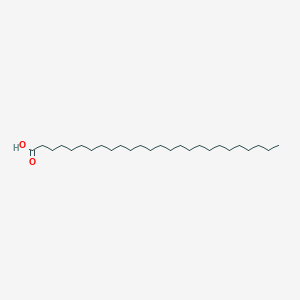
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
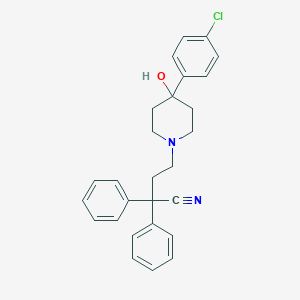
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)